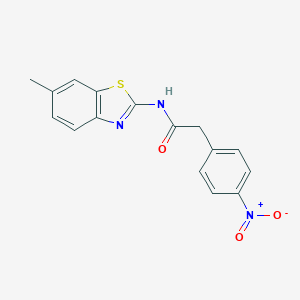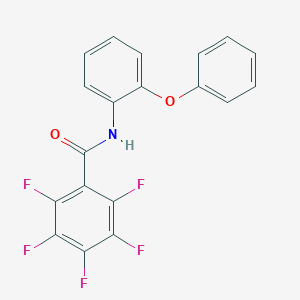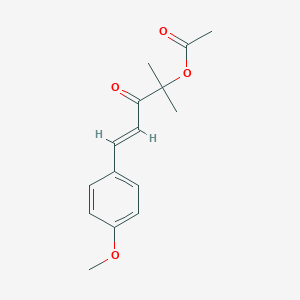![molecular formula C19H18F3N3O2 B449628 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE](/img/structure/B449628.png)
4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazino group, a trifluoromethyl group, and a butanamide backbone
準備方法
The synthesis of 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-oxo-N~1~-[3-(trifluoromethyl)phenyl]butanamide under specific conditions to yield the final product .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Compared to other similar compounds, 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(FLUOROMETHYL)PHENYL]BUTANAMIDE
- 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(CHLOROMETHYL)PHENYL]BUTANAMIDE
These compounds share a similar backbone but differ in the substituents on the phenyl ring, which can significantly affect their chemical and biological properties.
特性
分子式 |
C19H18F3N3O2 |
|---|---|
分子量 |
377.4g/mol |
IUPAC名 |
N'-[(E)-(4-methylphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]butanediamide |
InChI |
InChI=1S/C19H18F3N3O2/c1-13-5-7-14(8-6-13)12-23-25-18(27)10-9-17(26)24-16-4-2-3-15(11-16)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,24,26)(H,25,27)/b23-12+ |
InChIキー |
YYKHMXCJDQUCHT-FSJBWODESA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
正規SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2,4-dimethoxybenzylidene)propanohydrazide](/img/structure/B449545.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1,3-benzodioxol-5-ylmethylene)acetohydrazide](/img/structure/B449546.png)
![2-(3,4-dimethoxyphenyl)-N-[3-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-2,2-dimethylpropyl]-4-quinolinecarboxamide](/img/structure/B449547.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B449550.png)


![Ethyl 2-({[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449553.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-chlorobenzylidene)propanohydrazide](/img/structure/B449559.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-[(3-bromobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B449560.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B449561.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{3-nitrobenzylidene}propanohydrazide](/img/structure/B449565.png)

![1-(1-adamantyl)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2-propen-1-one](/img/structure/B449567.png)
![N-benzyl-2-{2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B449568.png)
